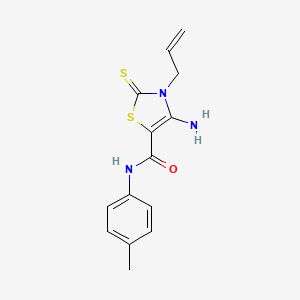

3-allyl-4-amino-N-(4-methylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

説明

3-Allyl-4-amino-N-(4-methylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a thiazole-derived compound characterized by:

- Core structure: A 2,3-dihydro-1,3-thiazole ring with a thioxo (S=) group at position 2 and an amino (-NH₂) group at position 2.

- Substituents:

- Allyl group (CH₂CHCH₂) at position 2.

- N-(4-methylphenyl)carboxamide at position 3.

The compound is also known by multiple synonyms, including 4-amino-3-prop-2-enyl-2-thioxo(1,3-thiazolin-5-yl)-N-(4-methylphenyl)carboxamide and 4-amino-N-(p-tolyl)-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide . Its molecular formula is C₁₄H₁₅N₃OS₂, with a molecular weight of 313.41 g/mol.

特性

IUPAC Name |

4-amino-N-(4-methylphenyl)-3-prop-2-enyl-2-sulfanylidene-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3OS2/c1-3-8-17-12(15)11(20-14(17)19)13(18)16-10-6-4-9(2)5-7-10/h3-7H,1,8,15H2,2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQXHSPHUXNQPMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C(N(C(=S)S2)CC=C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618073-60-2 | |

| Record name | 3-ALLYL-4-AMINO-N-(4-METHYLPHENYL)-2-THIOXO-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

3-allyl-4-amino-N-(4-methylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a member of the thiazole family, characterized by its unique structure that includes an allyl group and a methylphenyl substituent. This compound, with a molecular formula of C14H15N3OS2 and a molecular weight of approximately 315.41 g/mol, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure

The structural features of 3-allyl-4-amino-N-(4-methylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide include:

- Thiazole Ring : A five-membered ring containing sulfur and nitrogen.

- Allyl Group : Contributes to the compound's reactivity.

- Methylphenyl Substituent : Enhances biological activity through hydrophobic interactions.

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities:

Antimicrobial Activity

In vitro studies have shown that 3-allyl-4-amino-N-(4-methylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide possesses significant antimicrobial properties. It has been tested against various pathogenic microorganisms including:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

The compound displayed varying degrees of inhibition against these organisms, suggesting its potential as an antimicrobial agent.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through mechanisms such as:

- Topoisomerase Inhibition : The compound interacts with DNA topoisomerases, leading to DNA strand breaks.

A study reported that derivatives of thiazole compounds exhibited IC50 values in the micromolar range against various cancer cell lines, indicating promising anticancer activity.

The biological activity of 3-allyl-4-amino-N-(4-methylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is believed to be mediated through several mechanisms:

- DNA Binding : The compound can bind to DNA and disrupt normal cellular processes.

- Enzyme Inhibition : It inhibits specific enzymes involved in cell division and proliferation.

Structure-Activity Relationship (SAR)

The effectiveness of 3-allyl-4-amino-N-(4-methylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide can be attributed to its structural components. Comparative studies with similar compounds reveal that modifications in the substituents significantly affect their biological activity. For instance:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 4-amino-N-(4-chlorophenyl)-thiazole | C10H10ClN3OS | Anticancer |

| 5-bromo-N-(4-methylphenyl)-thiazolidin | C10H10BrN2OS | Antimicrobial |

These comparisons highlight how variations in substituents influence the overall efficacy of thiazole derivatives.

Case Studies

- Antimicrobial Efficacy Study : In a controlled laboratory setting, 3-allyl-4-amino-N-(4-methylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide was tested against clinical isolates of bacteria. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL depending on the strain.

- Anticancer Activity Assessment : A study involving human cancer cell lines (e.g., MCF7 breast cancer cells) demonstrated that treatment with the compound resulted in a significant reduction in cell viability with an IC50 value of approximately 25 µM.

類似化合物との比較

Structural and Functional Differences

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。